

A Head-to-Head Comparison of Ampelopsin A and Epigallocatechin Gallate (EGCG)

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Compound of Interest

Compound Name: *Ampelopsin A*

Cat. No.: *B1665483*

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Introduction

Ampelopsin A, also known as dihydromyricetin (DHM), and epigallocatechin gallate (EGCG) are two potent polyphenolic compounds that have garnered significant attention in the scientific community for their diverse health-promoting properties.^{[1][2][3]} Both flavonoids are recognized for their antioxidant, anti-inflammatory, and anticancer activities.^{[4][5]} This guide provides a comprehensive head-to-head comparison of **Ampelopsin A** and EGCG, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways to aid researchers in their investigations and drug development endeavors.

Biochemical Properties at a Glance

Feature	Ampelopsin A (Dihydromyricetin)	Epigallocatechin Gallate (EGCG)
Chemical Formula	C ₁₅ H ₁₂ O ₈ [1]	C ₂₂ H ₁₈ O ₁₁
Molar Mass	320.25 g/mol [1]	458.37 g/mol
Source	Ampelopsis grossedentata (Vine Tea), Japanese raisin tree[1][4][5]	Green Tea (Camellia sinensis) [2][3][6][7]
Chemical Structure	Flavanonol	Flavan-3-ol, a type of catechin

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of **Ampelopsin A** and EGCG from various in vitro studies.

Table 1: Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.

Assay	Ampelopsin A (IC ₅₀)	EGCG (IC ₅₀)	Reference Compound (IC ₅₀)
DPPH Radical Scavenging	66.55% to 96.19% scavenging activity at 2 to 10 µg/mL[8]	~70-80% scavenging at 100 µg/mL[9]	Butylated Hydroxyanisole (BHA): 22.96% to 62.18% scavenging activity at 2 to 10 µg/mL[8]
Hydrogen Peroxide Scavenging	83.05% scavenging activity at 60 µg/mL[8]	-	BHA: 67.05% scavenging activity at 60 µg/mL[8]

IC₅₀ represents the concentration of the compound required to inhibit 50% of the activity.

Table 2: Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of pro-inflammatory mediators.

Assay	Ampelopsin A	EGCG
Inhibition of IL-8 Secretion (IC ₅₀)	-	78.3 μ M[10]
Inhibition of COX-2 Expression	-	86% inhibition[10][11]
Inhibition of IL-6 Production	-	59% inhibition[10][11]

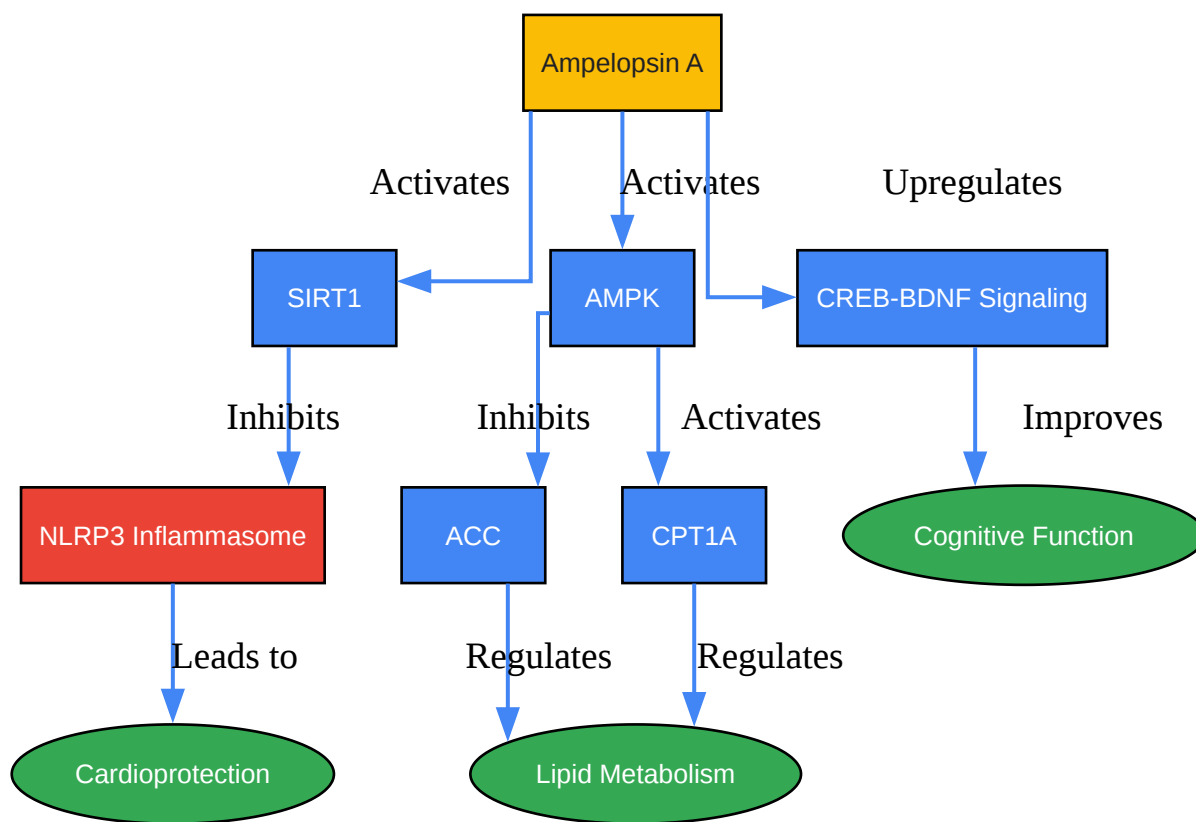
Table 3: Anticancer Activity (IC₅₀ Values)

The cytotoxic effects of these compounds on various cancer cell lines are presented below.

Cell Line	Ampelopsin A (IC ₅₀)	EGCG (IC ₅₀)
A549 (Lung Cancer)	-	60.55 \pm 1.0 μ M[3]
Colon Cancer Cell Lines	-	~20 μ g/mL[5]
ARPE19 (Retinal Pigment Epithelium)	312.3 μ M	222.1 μ M[12]

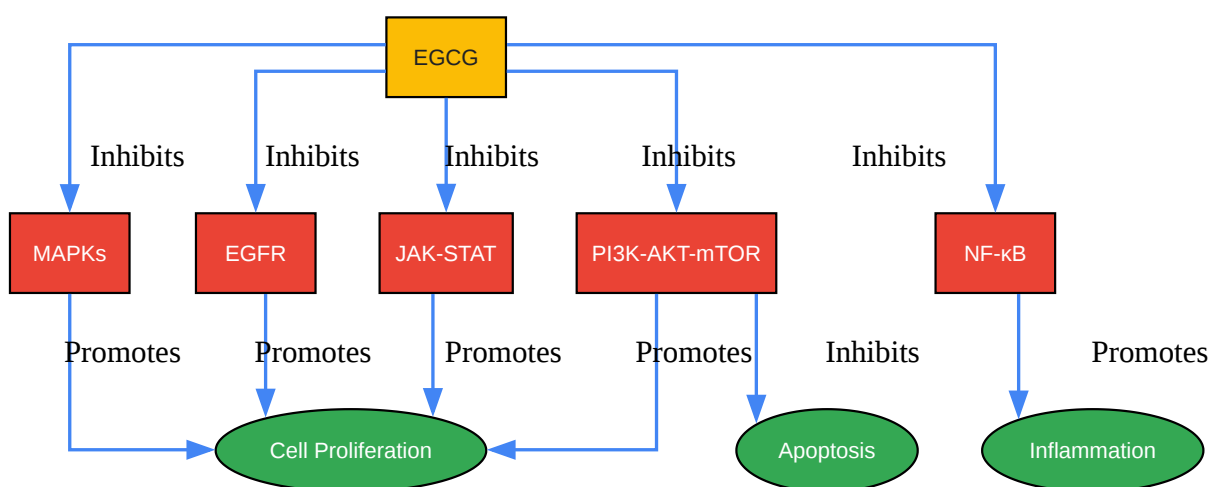
Key Signaling Pathways

Ampelopsin A and EGCG exert their biological effects by modulating various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.



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Caption: Key signaling pathways modulated by **Ampelopsin A**.



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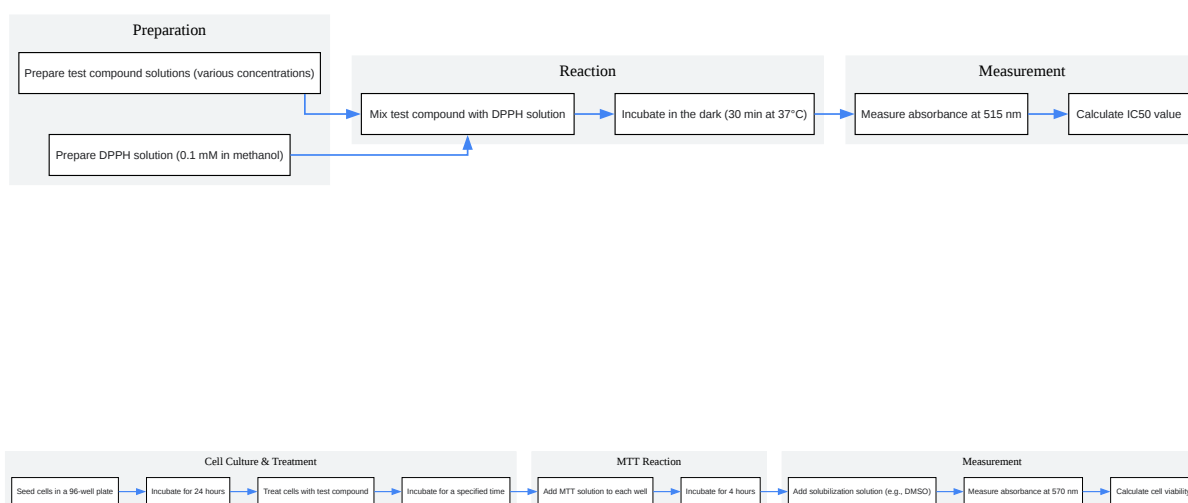
Caption: Key signaling pathways modulated by EGCG.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.



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